2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various techniques such as HRMS, IR, 1H and 13C NMR experiments .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid” are not available in the sources I found .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, related to the requested chemical, demonstrates the significance of structural analysis in chemical synthesis. High-resolution mass spectrometry (HRMS), infrared (IR), and nuclear magnetic resonance (NMR) experiments are pivotal in determining the structure of such novel compounds (Wujec & Typek, 2023).
Pharmaceutical Research
The compound Cetirizine, a piperazine antihistamine, is an example of pharmaceutical applications. Cetirizine is a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis, demonstrating the therapeutic potential of piperazine derivatives (Arlette, 1991).
Antimicrobial Activities
Compounds with a piperazine moiety have been synthesized and tested for their antimicrobial activities. For instance, new 1,2,4-triazole derivatives have shown promising results against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
Research into 1,2,4-triazine derivatives bearing a piperazine amide moiety has revealed potential anticancer activities. These compounds were synthesized and evaluated against breast cancer cells, showing promise as antiproliferative agents. This suggests a significant role for piperazine-based compounds in cancer research (Yurttaş et al., 2014).
Allosteric Enhancers
The synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor illustrates the compound's relevance in neuropharmacology. These derivatives exhibit significant influence on allosteric enhancer activity, contributing to the understanding of receptor dynamics (Romagnoli et al., 2008).
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-2-29-19-8-6-16(7-9-19)21(26)15-20(22(27)28)25-12-10-24(11-13-25)18-5-3-4-17(23)14-18/h3-9,14,20H,2,10-13,15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCLDNYNWJCHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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